acetic acid;(E)-dodec-10-en-1-ol
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Overview
Description
Acetic acid;(E)-dodec-10-en-1-ol is a compound that combines the properties of acetic acid and (E)-dodec-10-en-1-ol. (E)-dodec-10-en-1-ol is an unsaturated alcohol with a double bond at the 10th position of the dodecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(E)-dodec-10-en-1-ol can be achieved through the esterification of acetic acid with (E)-dodec-10-en-1-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature of around 60-80°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of acetic acid involves the carbonylation of methanol, which is catalyzed by a rhodium-iodine complex . This method is highly efficient and widely used in the chemical industry. The production of (E)-dodec-10-en-1-ol can be achieved through the hydrogenation of (E)-dodec-10-enal, which involves the use of a metal catalyst such as palladium on carbon.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetic acid;(E)-dodec-10-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of (E)-dodec-10-enal or (E)-dodec-10-enoic acid.
Reduction: Formation of dodecanol or dodecane.
Substitution: Formation of (E)-dodec-10-enyl chloride or bromide.
Scientific Research Applications
Acetic acid;(E)-dodec-10-en-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial properties and effects on microbial growth.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid;(E)-dodec-10-en-1-ol involves its interaction with cellular membranes and enzymes. The acetic acid component can disrupt microbial cell walls, leading to cell lysis and death. The (E)-dodec-10-en-1-ol component can interact with lipid bilayers, altering membrane fluidity and permeability. These interactions can inhibit microbial growth and enhance the compound’s antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread industrial applications.
Dodecanol: A saturated alcohol with similar chain length but lacking the double bond.
(E)-dodec-10-enal: An unsaturated aldehyde with a similar structure but different functional group.
Uniqueness
Acetic acid;(E)-dodec-10-en-1-ol is unique due to its combination of an acetic acid moiety and an unsaturated alcohol. This combination imparts distinct chemical properties, such as enhanced reactivity and potential antimicrobial activity, making it valuable in various applications.
Properties
Molecular Formula |
C14H28O3 |
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Molecular Weight |
244.37 g/mol |
IUPAC Name |
acetic acid;(E)-dodec-10-en-1-ol |
InChI |
InChI=1S/C12H24O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h2-3,13H,4-12H2,1H3;1H3,(H,3,4)/b3-2+; |
InChI Key |
MMIFTSNMPPGKAI-SQQVDAMQSA-N |
Isomeric SMILES |
C/C=C/CCCCCCCCCO.CC(=O)O |
Canonical SMILES |
CC=CCCCCCCCCCO.CC(=O)O |
Origin of Product |
United States |
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